molecular formula C26H24N2O4 B1238302 Ono-1301

Ono-1301

Cat. No.: B1238302
M. Wt: 428.5 g/mol
InChI Key: WBBLIRPKRKYMTD-BYCLXTJYSA-N
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Description

ONO-1301 is a novel long-acting prostacyclin agonist with thromboxane synthase inhibitory activity. It has been developed to mimic the effects of prostacyclin, a compound known for its vasodilatory, antiplatelet, and bronchodilatory properties. Unlike prostacyclin, this compound does not possess a five-membered ring or allylic alcohol in its molecular structure, making it more biologically and chemically stable .

Preparation Methods

Synthetic Routes and Reaction Conditions: ONO-1301 is synthesized through a series of chemical reactions that involve the incorporation of a 3-pyridin moiety and a carboxylic acid group. The preparation of this compound-loaded poly(lactide-co-glycolide) microspheres involves the oil-in-water emulsion/solvent evaporation method. This method ensures a sustained release of the compound over a period of about three weeks .

Industrial Production Methods: In industrial settings, this compound is produced by polymerizing the compound with poly-lactic and glycolic acid. The molecular weight of the polymer, the ratio of lactic to glycolic acid, and the particle size are adjusted to achieve the desired release profile .

Chemical Reactions Analysis

Types of Reactions: ONO-1301 undergoes various chemical reactions, including oxidation, reduction, and substitution. It acts as a cytokine inducer and can initiate tissue repair in a variety of diseases .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include phosphate-buffered saline and ethanol. The reactions are typically carried out at physiological pH and temperature conditions .

Major Products Formed: The major products formed from the reactions involving this compound include endogenous prostaglandin I2 and prostaglandin E2. These products play a key role in the compound’s therapeutic effects .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to ONO-1301 include other prostacyclin agonists such as beraprost sodium and iloprost. These compounds also mimic the effects of prostacyclin but differ in their molecular structures and stability .

Uniqueness: this compound is unique in its long-acting nature and its ability to inhibit thromboxane synthase. Unlike other prostacyclin agonists, this compound does not possess a five-membered ring or allylic alcohol, making it more stable and effective in various therapeutic applications .

Properties

Molecular Formula

C26H24N2O4

Molecular Weight

428.5 g/mol

IUPAC Name

2-[[5-[2-[(E)-[phenyl(pyridin-3-yl)methylidene]amino]oxyethyl]-7,8-dihydronaphthalen-1-yl]oxy]acetic acid

InChI

InChI=1S/C26H24N2O4/c29-25(30)18-31-24-13-5-11-22-19(9-4-12-23(22)24)14-16-32-28-26(20-7-2-1-3-8-20)21-10-6-15-27-17-21/h1-3,5-11,13,15,17H,4,12,14,16,18H2,(H,29,30)/b28-26+

InChI Key

WBBLIRPKRKYMTD-BYCLXTJYSA-N

Isomeric SMILES

C1CC2=C(C=CC=C2OCC(=O)O)C(=C1)CCO/N=C(\C3=CC=CC=C3)/C4=CN=CC=C4

Canonical SMILES

C1CC2=C(C=CC=C2OCC(=O)O)C(=C1)CCON=C(C3=CC=CC=C3)C4=CN=CC=C4

Synonyms

(7,8-dihydro-5-((E)-((a-(3-pyridyl)benzylidene)aminooxy)ethyl)-1-naphthyloxy)acetic acid
ONO 1301
ONO-1301

Origin of Product

United States

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